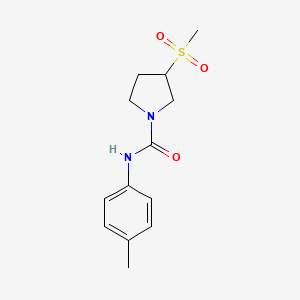3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
CAS No.: 1448060-44-3
Cat. No.: VC7118171
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448060-44-3 |
|---|---|
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.36 |
| IUPAC Name | N-(4-methylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
| Standard InChI Key | DBMYTMXOUIFYLM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring (C₄H₈N) with two key substituents:
-
A methylsulfonyl group (-SO₂CH₃) at the 3-position, which introduces strong electron-withdrawing characteristics.
-
A carboxamide group (-CONH-C₆H₄-CH₃) at the 1-position, where the para-tolyl (p-tolyl) substituent enhances lipophilicity and potential target binding .
The molecular formula is C₁₃H₁₈N₂O₃S, with a calculated molecular weight of 282.36 g/mol.
Stereochemical Considerations
Pyrrolidine derivatives often exhibit stereochemical diversity due to the ring’s non-planar structure. While the exact stereochemistry of this compound is unspecified in available literature, synthetic routes involving chiral intermediates (e.g., tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate) suggest potential enantiomeric forms . Stereochemistry significantly impacts biological activity, as seen in related COX-2 inhibitors.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water |
| LogP (Partition Coefficient) | Estimated ~2.1 (indicating moderate lipophilicity) |
| Melting Point | Not reported; analogs range 120–160°C |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide involves multi-step reactions, typically beginning with a pyrrolidine precursor. A plausible route includes:
Step 1: Protection of the Pyrrolidine Amine
-
Reagents: tert-Butyloxycarbonyl (Boc) anhydride.
-
Outcome: Formation of tert-butyl pyrrolidine-1-carboxylate to protect the amine during subsequent reactions.
Step 3: Deprotection and Carboxamide Formation
-
Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group.
-
Carboxamide Coupling: Reaction with p-tolyl isocyanate or via activated esters (e.g., using EDC/HOBt).
Industrial-Scale Considerations
-
Catalysts: Triethylamine for acid scavenging.
-
Purification: Chromatography or recrystallization to achieve >95% purity.
| Modification | Impact on Activity |
|---|---|
| Methylsulfonyl at C3 | Enhances enzyme binding affinity |
| Para-substitution on aryl | Optimizes steric and electronic interactions |
| Pyrrolidine ring saturation | Increases metabolic stability |
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume